molecular formula C11H12N4O3S3 B8055098 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid

7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid

Cat. No.: B8055098
M. Wt: 344.4 g/mol
InChI Key: HJSGHKMSDOLGJJ-VJSCVCEBSA-N
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Description

7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid typically involves multiple steps, starting with the preparation of the core cephem structure. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products are often used in further research or as intermediates in the synthesis of other compounds.

Scientific Research Applications

Chemistry: In chemistry, 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular interactions. Its applications in molecular biology are vast and contribute to a better understanding of biological systems.

Medicine: In the medical field, this compound has potential therapeutic applications. It can be used as a precursor for the development of new drugs, particularly antibiotics and antifungal agents. Its ability to interact with biological targets makes it a valuable candidate for drug design and optimization.

Industry: In industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it suitable for use in the synthesis of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound binds to these targets, leading to a cascade of biochemical events that result in its desired effects. The pathways involved in these interactions are often studied to understand the compound's mode of action and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid include other cephalosporins and related antibiotics. These compounds share structural similarities and are used in similar applications.

Uniqueness: What sets this compound apart from its counterparts is its specific chemical structure, which includes the thiadiazole and thiomethyl groups. These groups contribute to its unique reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S3/c1-4-13-14-11(21-4)20-3-5-2-19-9-6(12)8(16)15(9)7(5)10(17)18/h6,9H,2-3,12H2,1H3,(H,17,18)/t6-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSGHKMSDOLGJJ-VJSCVCEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30246-33-4
Record name (6R-trans)-7-amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 13.6 g. (0.05 M) of 7-aminocephalosporanic acid in 100 ml. of water and 50 ml. of acetone are brought to pH 8 with sodium hydroxide while stirring. 9.8 g. (0.57 M) of 2-methyl-1,3,4-thiadiazole-5-thiol are added and the mixture is heated at 80° for 4 hours. After cooling to 5°, this is acidified to pH 3.5 with dilute hydrochloric acid and stirred for 15 minutes. The precipitated solid is filtered under suction and washed with acetone. This 3 -[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is purified by dissolving in sodium bicarbonate solution and reprecipitating with 2N hydrochloric acid; yield 12.7 g., m.p. 206°.
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Synthesis routes and methods II

Procedure details

A mixture of 13.6 g. (0.05 M) of 7-aminocephalosporanic acid in 100 ml. of water and 50 ml. of acetone are brought to pH 8 with sodium hydroxide while stirring. 9.8 g. (0.57 M) of 3-methyl-1,3,4-thiadiazole-5-thiol are added and the mixture is heated at 80° for 4 hours. After cooling to 5°, this is acidified to pH 3.5 with dilute hydrochloric acid and stirred for 15 minutes. The precipitated solid is filtered under suction and washed with acetone. This 3[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is purified by dissolving in sodium bicarbonate solution and reprecipitating with 2N hydrochloric acid; yield 12.7 g., m.p. 206°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid

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